molecular formula C7H8F3NO2 B13010235 N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide

N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B13010235
M. Wt: 195.14 g/mol
InChI Key: OJVOMYMDRLWJRW-UHFFFAOYSA-N
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Description

N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is a compound of significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure, making it an intriguing subject for synthetic chemists. The presence of a trifluoromethyl group and a carboxamide moiety further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the trifluoromethyl group and the carboxamide moiety.

    Cyclization: The initial step often involves the formation of the bicyclo[1.1.1]pentane core through a [2+1] cycloaddition reaction. This can be achieved using a suitable diene and a carbene precursor under controlled conditions.

    Functionalization: The introduction of the trifluoromethyl group can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted bicyclo[1.1.1]pentane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-hydroxy-3-(trifluoromethyl)bicyclo[111]pentane-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug development.

Industry

In the industrial sector, N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is explored for its use in the production of advanced materials. Its unique structural properties can impart desirable characteristics to polymers and other materials, such as increased rigidity and thermal stability.

Mechanism of Action

The mechanism of action of N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, while the carboxamide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • N-hydroxy-3-(methyl)bicyclo[1.1.1]pentane-1-carboxamide
  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-amine

Uniqueness

Compared to similar compounds, N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide stands out due to the presence of both the trifluoromethyl group and the carboxamide moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6-1-5(2-6,3-6)4(12)11-13/h13H,1-3H2,(H,11,12)

InChI Key

OJVOMYMDRLWJRW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(=O)NO

Origin of Product

United States

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